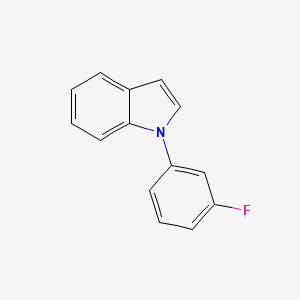

1-(3-Fluorophenyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

1-(3-fluorophenyl)indole |

InChI |

InChI=1S/C14H10FN/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H |

InChI Key |

IVYJWNRAYIBBCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)F |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 1 3 Fluorophenyl 1h Indole

Identification of Primary Disconnection Points

A retrosynthetic analysis of 1-(3-Fluorophenyl)-1H-indole reveals two primary disconnection points that form the basis of the most common synthetic strategies.

Disconnection of the N-C(Aryl) Bond: The most straightforward disconnection is at the bond between the indole (B1671886) nitrogen (N1) and the phenyl ring carbon. This is a common and powerful strategy for N-substituted indoles. This disconnection leads to two key synthons: an indole anion (or the neutral indole) and a 3-fluorophenyl cation synthon (typically represented by an aryl halide). The corresponding synthetic equivalents are indole and a 3-halofluorobenzene, such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene. This approach is advantageous as it utilizes the readily available indole core.

Disconnection of the Indole Ring Bonds: An alternative approach involves disconnecting the bonds that form the pyrrole (B145914) portion of the indole ring. This strategy builds the indole nucleus with the N-(3-fluorophenyl) substituent already in place. For example, a Fischer indole synthesis disconnection would break the C2-C3 and N1-C(aryl) bonds, leading back to 3-fluorophenylhydrazine and a suitable ketone or aldehyde. This method is valuable when substituted indoles are required that may not be easily accessible for direct N-arylation.

These two primary disconnections define the overarching strategic decisions in synthesizing this compound: either attaching the fluorophenyl group to a pre-formed indole (late-stage arylation) or building the indole ring from a precursor already containing the fluorophenyl moiety.

Analysis of N-C(Aryl) Bond Formation Strategies

The formation of the N-C(Aryl) bond is a cornerstone of modern heterocyclic chemistry, with several robust methods available for the N-arylation of indoles. These reactions are typically metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for forming C-N bonds. nih.gov It involves the reaction of an amine (indole) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency and scope.

Ullmann Condensation: A classical method, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. While traditional conditions required harsh temperatures, modern protocols often use copper(I) catalysts and ligands such as phenanthroline or diamines, allowing the reaction to proceed under milder conditions.

Chan-Lam Coupling: This is a copper-catalyzed cross-coupling reaction that uses arylboronic acids as the arylating agent. It offers an alternative to the use of aryl halides and can often be performed under mild, aerobic conditions.

Below is a table summarizing these key strategies for the synthesis of this compound from indole and a suitable 3-fluorophenyl precursor.

| Strategy | Catalyst System | Aryl Source | Base | Typical Conditions |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos beilstein-journals.org | 1-Bromo-3-fluorobenzene | Cs₂CO₃ | Dioxane, 100 °C beilstein-journals.org |

| Ullmann Condensation | CuI / Ligand (e.g., L-proline) | 1-Iodo-3-fluorobenzene | K₂CO₃ | DMSO, High Temp. |

| Chan-Lam Coupling | Cu(OAc)₂ / Pyridine | 3-Fluorophenylboronic acid | - | Dichloromethane (B109758), Air |

Consideration of Indole Ring Construction Precursors

When the synthetic strategy involves constructing the indole ring, the 3-fluorophenyl group is incorporated into one of the precursors. This approach allows for the synthesis of complex indoles where the final N-arylation step might be challenging. Several classical named reactions are applicable.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for indole synthesis. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. researchgate.net For the target molecule, this would involve the cyclization of 3-fluorophenylhydrazine with a suitable carbonyl compound, followed by rearrangement.

Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles and involves the reaction of a nitroarene with a vinyl Grignard reagent. researchgate.netethernet.edu.et To synthesize the target molecule, one could start with 1-fluoro-3-nitrobenzene.

Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. ethernet.edu.etresearchgate.net The precursor for this compound would be N-(2-methylphenyl)-3-fluoroaniline, which would undergo cyclization.

Larock Indole Synthesis: A powerful palladium-catalyzed method that involves the reaction of a 2-haloaniline with an alkyne. This annulation process can build the indole ring in a single step. researchgate.net The synthesis would start from 2-halo-N-(3-fluorophenyl)aniline.

The following table compares these indole construction methods.

| Synthesis Method | Key Precursors | Key Reaction Type | Advantages |

| Fischer Synthesis | 3-Fluorophenylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization | Well-established, readily available precursors |

| Bartoli Synthesis | 1-Fluoro-3-nitrobenzene, Vinyl Grignard | Nucleophilic addition/cyclization | Tolerates various functional groups |

| Madelung Synthesis | N-(2-methylphenyl)-3-fluoroformamide | Intramolecular cyclization | Good for specific substitution patterns |

| Larock Synthesis | 2-Halo-N-(3-fluorophenyl)aniline, Alkyne | Palladium-catalyzed annulation | High atom economy, convergent |

Strategic Integration of Fluorophenyl Moiety

Late-Stage Functionalization: This strategy involves N-arylation as the final or near-final step. The synthesis begins with a pre-formed indole ring, which is then coupled with a 3-fluorophenylating agent. This approach is highly convergent and benefits from the wide availability of substituted indoles and aryl halides/boronic acids. Methods like the Buchwald-Hartwig and Ullmann reactions are prime examples of this approach. It is often the preferred method due to its modularity and efficiency.

Early-Stage Incorporation: In this approach, the 3-fluorophenyl group is part of the starting material before the indole ring is constructed. For instance, in a Fischer synthesis, one would start with 3-fluorophenylhydrazine. This strategy is necessary when the desired indole substitution pattern is not compatible with late-stage N-arylation or when the required substituted indole is not readily available. While less convergent, it can be a powerful way to access structurally complex analogs by building complexity from a simple, fluorinated aromatic precursor. The strategic incorporation of fluorine can also influence the reactivity and properties of the final compound. rsc.org

Synthetic Methodologies for 1 3 Fluorophenyl 1h Indole and Its Precursors

N-Arylation Approaches for Indole (B1671886) Ring Systems

Direct N-arylation of the indole ring is the most common strategy for synthesizing compounds like 1-(3-fluorophenyl)-1H-indole. This involves forming a carbon-nitrogen bond between the indole nitrogen and an aryl group.

Transition-Metal-Catalyzed N-Arylation Reactions

Transition-metal catalysis is a powerful tool for C-N bond formation, offering high efficiency and broad substrate scope. Palladium and copper-based systems are the most established, but other metals like nickel and iridium also provide effective routes. These reactions typically involve the coupling of indole with an aryl halide or its equivalent. researchgate.net

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, is a premier method for synthesizing N-aryl indoles. nih.govnih.gov This reaction facilitates the coupling of indoles with aryl halides (iodides, bromides, chlorides) and triflates. organic-chemistry.orgmdpi.commit.edu The efficacy of the reaction heavily relies on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which promotes the key reductive elimination step. organic-chemistry.org Common bases used include sodium tert-butoxide (NaOt-Bu) and potassium phosphate (B84403) (K₃PO₄), with solvents like toluene (B28343) or dioxane. organic-chemistry.org While highly efficient for a wide range of substrates, challenges can arise with sterically hindered partners. organic-chemistry.org

Representative data compiled from studies on Buchwald-Hartwig amination. organic-chemistry.orgnih.govchemrxiv.org

Copper-catalyzed N-arylation, stemming from the classical Ullmann condensation, provides a cost-effective alternative to palladium-based methods. nih.govnih.gov Modern protocols often use copper(I) iodide (CuI) as the catalyst in conjunction with a ligand, typically a diamine like trans-N,N'-dimethyl-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine (DMEDA). mdpi.commit.edunih.gov These reactions effectively couple indoles with aryl iodides and bromides using bases such as potassium phosphate (K₃PO₄) in solvents like dioxane. mit.eduresearchgate.netacs.org Ligand-free systems, for instance using copper nanocatalysts, have also been developed to simplify the reaction setup. nih.gov

Representative data compiled from studies on copper-catalyzed N-arylation. mdpi.commit.eduresearchgate.netscilit.com

Beyond palladium and copper, other transition metals have been employed for indole N-arylation and related transformations.

Nickel-Catalyzed Arylation : Nickel catalysts are particularly effective for coupling with more challenging aryl chlorides due to the high reactivity of Ni(0) complexes toward oxidative addition. nih.gov Systems using N-heterocyclic carbene (NHC) ligands, such as [(IPr)Ni(styrene)₂], have been shown to facilitate the N-arylation of indole with various aryl chlorides. nih.gov

Iridium-Catalyzed Reactions : Iridium catalysis has been utilized for the C8 site-selective arylation of isoquinolones using diaryliodonium salts, demonstrating its potential for C-H functionalization which can be a competing pathway in indole chemistry. mdpi.com More directly, iridium catalysts have been developed for the highly regioselective and enantioselective N-allylation of indoles, which, while not a direct N-arylation, showcases iridium's capacity to functionalize the indole nitrogen. nih.gov

Rhodium-Catalyzed Reactions : Rhodium catalysts have been applied in asymmetric N-H insertion reactions between indoles and diazonaphthoquinones to construct axially chiral N-arylindoles. pku.edu.cn Other rhodium-catalyzed systems have focused on C-H arylation at the C2 or C7 positions of the indole ring. researchgate.netnih.govnih.gov

Ruthenium-Catalyzed Reactions : Ruthenium complexes have been shown to act as multifunctional catalysts in cascade reactions. For instance, a Ru(II) complex can promote the reaction of 2-alkenylanilines with diazo compounds, leading to the simultaneous construction of the indole ring and introduction of the N-aryl group. acs.org

Data compiled from various studies on transition-metal catalysis. nih.govnih.govpku.edu.cnacs.org

Non-Metal-Catalyzed N-Arylation Methodologies

To avoid the cost and potential toxicity of transition metals, several metal-free N-arylation methods have been developed.

Diaryliodonium Salts : These hypervalent iodine reagents serve as powerful arylating agents for indoles and other heterocycles without the need for a metal catalyst. acs.orgmdpi.com The reaction proceeds efficiently, often in solvents like DMF at elevated temperatures, and enables the C-H or N-H functionalization of free (NH)-indoles. acs.orgbeilstein-journals.org

Benzyne (B1209423) Intermediates : N-arylindoles can be prepared under transition-metal-free conditions through the generation of benzyne intermediates. For example, treating indole with 2-bromoacetophenone (B140003) in the presence of a strong base like potassium tert-butoxide can generate a benzyne, which is then trapped by the indole nitrogen. nih.gov

Nucleophilic Aromatic Substitution (SₙAr) : Highly activated aryl halides, such as pentafluorobenzene, can react directly with indoles under basic conditions (e.g., NaH or NaOt-Bu) via an SₙAr mechanism to yield N-arylated products. nih.gov

Organocatalysis : Chiral phosphoric acids have been used to catalyze the asymmetric nucleophilic addition of indoles to azonaphthalenes, followed by rearomatization to yield N-arylindoles. nih.gov Another organocatalytic approach involves the oxidative N-acylation of indoles with aldehydes, catalyzed by N-heterocyclic carbenes, which provides N-acylindoles, a related class of compounds. rsc.org

Intramolecular Cyclization Approaches to N-Arylated Indoles

Instead of forming the N-aryl bond directly on a pre-formed indole, these strategies construct the indole ring from a precursor that already contains the N-aryl moiety.

Cadogan-Sundberg Indole Synthesis : This reaction involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite. wikipedia.orgwikipedia.orgsynarchive.com The nitro group is deoxygenated, leading to a nitrene or nitroso intermediate that cyclizes onto the adjacent alkene to form the indole ring. researchgate.nethellenicaworld.com This method can be applied to precursors that would yield an N-arylated indole.

Palladium-Catalyzed Cyclization/Arylation : A one-pot, two-step procedure can be employed where a palladium catalyst first promotes the cyclization of a substrate like a 2-bromophenethylamine (B104595) to form an indole in situ. The same catalytic system then facilitates the N-arylation of this newly formed indole with an aryl halide present in the reaction mixture. nih.gov

From 2-Alkenylanilines : N-substituted 2-alkenylanilines can be converted into indoles through an operationally simple, metal-free, three-step sequence involving epoxidation of the alkene, intramolecular cyclization of the resulting epoxide, and acid-catalyzed elimination of water. nih.gov If the aniline (B41778) nitrogen is already arylated, this provides a direct route to N-arylindoles. Similarly, ruthenium(II) complexes can catalyze a cascade reaction of 2-alkenylanilines to form N-arylindoles directly. acs.org

Cascade Halogenation/Intramolecular Cyclization : 2-Aryl indoles bearing a nucleophile on the nitrogen atom can undergo an intramolecular cyclization cascade to form complex fused indoline (B122111) systems. While this modifies the indole core, it represents a strategy based on intramolecular C-N bond formation. nih.gov

Indole Ring Formation Strategies Incorporating Fluorophenyl Moieties

The construction of the indole core with a fluorophenyl group attached to the indole nitrogen or other positions can be achieved through several reliable synthetic methodologies.

Fischer Indolization and its Variants

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. jk-sci.comwikipedia.orgalfa-chemistry.combyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. alfa-chemistry.combyjus.com The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

For the synthesis of indoles bearing a fluorophenyl group, a (fluorophenyl)hydrazine serves as a key starting material. The choice of the carbonyl component dictates the substitution pattern on the pyrrole (B145914) ring of the indole.

Reaction Scheme:

(3-Fluorophenyl)hydrazine (B1330474) + Ketone/Aldehyde --(Acid Catalyst)--> Intermediate Hydrazone --> this compound derivative + NH₃

While specific examples for the direct synthesis of this compound via this method are not extensively detailed in readily available literature, the synthesis of analogous structures such as 6-fluoro-2-methyl-1H-indole from (3-fluorophenyl)hydrazine and acetone (B3395972) demonstrates the viability of this approach. The reaction conditions for such transformations are critical and can influence the yield and purity of the resulting indole.

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| (3-Fluorophenyl)hydrazine | Acetone | Polyphosphoric acid (PPA) | Heating | 6-Fluoro-2-methyl-1H-indole | Data not available |

| (4-Fluorophenyl)hydrazine | Pyruvic acid | Acetic acid | Reflux | 5-Fluoro-1H-indole-2-carboxylic acid | Data not available |

Variants of the Fischer indole synthesis, such as the Buchwald modification, utilize a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary arylhydrazone precursors. wikipedia.org

Cyclization of 2-Fluorophenyl Imines

An alternative strategy for the synthesis of substituted indoles involves the cyclization of imines derived from 2-fluoroaniline (B146934) and various ketones. This method provides a direct route to 2- or 2,3-disubstituted indoles. The reaction is typically mediated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

The proposed mechanism for this transformation is believed to proceed through a benzyne intermediate rather than a nucleophilic aromatic substitution. The strong base facilitates the elimination of hydrogen fluoride (B91410) from the 2-fluorophenyl imine, generating a highly reactive benzyne intermediate which then undergoes intramolecular cyclization to form the indole ring.

The synthesis of the precursor 2-fluorophenyl imines is generally straightforward, achieved through the acid-catalyzed azeotropic dehydration of 2-fluoroaniline and the corresponding ketone in a suitable solvent like toluene.

General Reaction Scheme:

2-Fluoroaniline + Ketone --(Acid catalyst, Toluene, Reflux)--> 2-Fluorophenyl imine

2-Fluorophenyl imine --(LDA, THF, Reflux)--> Substituted Indole

This methodology has been shown to be a general approach for preparing a range of substituted indoles in good to excellent yields.

| Ketone Precursor | Base | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| Cyclohexanone | LDA | THF | Reflux | 1,2,3,4-Tetrahydrocarbazole | High |

| Propiophenone | LDA | THF | Reflux | 2-Methyl-3-phenyl-1H-indole | Excellent |

Multi-Component Reactions for Indole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step. Several MCRs have been developed for the synthesis of the indole scaffold. One notable example is the Ugi four-component reaction (U-4CR) followed by a cyclization step. rug.nl

This innovative two-step process begins with the reaction of an aniline, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and an isocyanide at room temperature to afford the Ugi four-component adduct. rug.nl This intermediate is then subjected to acidic conditions to induce cyclization, yielding multi-substituted indole-2-carboxamide derivatives. This methodology is particularly attractive due to its use of mild and benign reaction conditions, employing ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rug.nl

For the synthesis of a this compound derivative, 3-fluoroaniline (B1664137) would be utilized as the aniline component in the initial Ugi reaction.

Reaction Scheme:

3-Fluoroaniline + Glyoxal dimethyl acetal + Formic acid + Isocyanide --(Ethanol, RT)--> Ugi Adduct

Ugi Adduct --(Methanesulfonic acid, 70°C)--> this compound-2-carboxamide derivative

This MCR-based approach offers a high degree of molecular diversity, as the substituents on the final indole product can be easily varied by changing the starting components.

Specific Syntheses of this compound Analogues (e.g., 1-(4-fluorophenyl)-1H-indole, 3-(4-fluorophenyl)-1-isopropyl-1H-indole)

The synthesis of specific analogues, such as those used as intermediates in the preparation of pharmaceuticals, often involves multi-step sequences that employ classical organic reactions. The synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, a key intermediate for the cholesterol-lowering drug fluvastatin (B1673502), provides a practical example of these strategies. scirp.orgossila.com

Friedel-Crafts Condensation as a Precursor Step

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. In the synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, a Friedel-Crafts acylation is employed as an initial step to construct a key precursor. scirp.org

Specifically, fluorobenzene (B45895) undergoes a Friedel-Crafts condensation with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-fluoro phenacyl chloride. scirp.org This reaction introduces the 4-fluorophenyl group and a reactive carbonyl moiety that is essential for subsequent transformations. The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with fluorobenzene. wikipedia.org

Reaction Scheme:

Fluorobenzene + Chloroacetyl chloride --(AlCl₃)--> 4-Fluoro phenacyl chloride

This step effectively builds the carbon skeleton that will ultimately become part of the final indole structure.

Condensation with N-Substituted Anilines

Following the Friedel-Crafts acylation, the resulting 4-fluoro phenacyl chloride is condensed with an N-substituted aniline. In the synthesis of the fluvastatin intermediate, N-isopropylaniline is used. scirp.org This condensation reaction, carried out in a solvent such as dimethylformamide (DMF), yields 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. scirp.org

This intermediate then undergoes a cyclization reaction, typically promoted by a Lewis acid like zinc chloride (ZnCl₂), to form the indole ring. scirp.org This final step constitutes an intramolecular cyclization to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole. scirp.org

Reaction Scheme:

4-Fluoro phenacyl chloride + N-Isopropylaniline --(DMF)--> 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone --(ZnCl₂)--> 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

This multi-step sequence demonstrates how classical reactions can be strategically combined to construct complex indole analogues with specific substitution patterns.

Zinc Chloride-Mediated Cyclization Protocols

The Fischer indole synthesis is a cornerstone in the preparation of the indole nucleus, involving the acid-catalyzed cyclization of an arylhydrazone. Lewis acids, such as zinc chloride (ZnCl₂), are frequently employed as catalysts in this transformation. The role of zinc chloride is to facilitate the key nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone, which is the rate-determining step of the reaction.

In the context of synthesizing this compound, the precursor would be the corresponding N-(3-fluorophenyl)hydrazone. This intermediate can be prepared by the condensation of (3-fluorophenyl)hydrazine with a suitable aldehyde or ketone. The subsequent cyclization is promoted by heating in the presence of a catalyst like zinc chloride. The general mechanism involves the coordination of the zinc chloride to the nitrogen atom of the enehydrazine, which facilitates the cleavage of the N-N bond and the formation of a new C-C bond to construct the indole ring.

While specific examples detailing the synthesis of this compound using zinc chloride are not extensively documented in readily available literature, the general applicability of ZnCl₂ in Fischer indole synthesis is well-established. For instance, a one-pot Fischer Indole synthesis has been carried out using a choline (B1196258) chloride-zinc chloride ionic liquid, demonstrating the utility of zinc chloride in these reactions le.ac.uk. The reaction of phenylhydrazine (B124118) with various ketones in the presence of zinc chloride leads to the formation of the corresponding indoles in good yields le.ac.uk. Anhydrous zinc chloride is often preferred to minimize side reactions caused by the presence of water sciencemadness.org. The choice of solvent and reaction temperature is crucial and often needs to be optimized for specific substrates.

A variation of the Fischer indole synthesis involves the use of functionalized organozinc reagents reacting with aryldiazonium salts, followed by microwave-assisted cyclization to yield polyfunctional indoles organic-chemistry.org. This method highlights the versatility of zinc-mediated reactions in indole synthesis.

Below is a hypothetical reaction scheme illustrating the zinc chloride-mediated cyclization for the synthesis of a substituted indole, based on the principles of the Fischer indole synthesis.

Table 1: Hypothetical Zinc Chloride-Mediated Fischer Indole Cyclization

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| N-(3-fluorophenyl)hydrazone of acetaldehyde | - | ZnCl₂ | This compound |

| (3-Fluorophenyl)hydrazine | Acetaldehyde | ZnCl₂ | This compound |

Condensation with Acrolein Derivatives

The condensation of anilines with α,β-unsaturated aldehydes, such as acrolein and its derivatives, is a well-known method for the synthesis of quinolines, known as the Skraup-Doebner-Von Miller synthesis. However, the formation of indoles through this pathway is not a commonly reported or straightforward synthetic route. The reaction typically proceeds via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline (B57606) ring.

For the synthesis of this compound, this would hypothetically involve the reaction of 3-fluoroaniline with an acrolein derivative. The challenge lies in directing the cyclization to form the five-membered indole ring instead of the six-membered quinoline ring. The regioselectivity of the cyclization is a critical factor that is influenced by the reaction conditions and the nature of the substrates.

While direct synthesis of N-arylindoles via condensation with acrolein derivatives is not a standard method, related transformations involving different starting materials can lead to indole structures. For instance, the reaction of (2-aminobenzyl)triphenylphosphonium bromide with α,β-unsaturated aldehydes under microwave-assisted conditions can produce 2-substituted indoles nih.gov. This suggests that with appropriately functionalized precursors, cyclization to form an indole ring is possible.

The lack of specific literature examples for the direct condensation of 3-fluoroaniline with acrolein derivatives to yield this compound suggests that this is not a synthetically viable or efficient method for preparing this specific class of compounds. The overwhelming propensity for quinoline formation makes this approach less attractive for indole synthesis.

One-Pot Synthetic Sequences for N-Arylated Indoles

To overcome the limitations of multi-step syntheses, one-pot procedures that combine several reaction steps without the isolation of intermediates have gained significant attention. These methods offer advantages in terms of efficiency, reduced waste, and operational simplicity.

Fischer Indolization Coupled with N-Arylation

A powerful one-pot strategy for the synthesis of N-arylindoles involves the sequential Fischer indolization followed by a copper-catalyzed N-arylation reaction nih.govnih.gov. This approach allows for the rapid construction of structurally diverse N-arylindoles from readily available starting materials.

A notable advantage of this method is the use of a simple and inexpensive catalyst system, such as copper(I) oxide (Cu₂O) with potassium phosphate (K₃PO₄), in an environmentally benign solvent like ethanol nih.govnih.gov. This system avoids the need for expensive ligands and is tolerant of air and moisture.

This table is representative of the types of transformations possible with this methodology.

This one-pot sequence demonstrates broad substrate tolerance, allowing for the synthesis of a wide range of N-arylindoles with various functional groups on all three components: the hydrazine (B178648), the carbonyl compound, and the aryl halide nih.govnih.gov.

Sequential Catalytic Transformations

Sequential catalysis, where multiple catalytic cycles operate in a single pot, provides another elegant approach to complex molecules from simple precursors. For the synthesis of N-arylindoles, a variety of sequential catalytic transformations have been developed.

One such strategy involves the copper-catalyzed N-arylation of indoles. This can be performed as a standalone step or integrated into a one-pot sequence. The Ullmann condensation, a classic copper-catalyzed reaction, has been refined to proceed under milder conditions with the use of appropriate ligands, such as diamines nih.govacs.orgscilit.com. These improved conditions allow for the N-arylation of a wide variety of indoles with aryl iodides and bromides in high yields nih.govacs.orgscilit.com.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also represent a powerful tool for the N-arylation of indoles. These methods often exhibit high functional group tolerance and can be used to couple indoles with a broad range of aryl halides and triflates.

Furthermore, rhodium-catalyzed asymmetric N-H insertion reactions have been developed for the synthesis of axially chiral N-arylindoles nih.govpku.edu.cn. These methods provide enantioselective access to valuable chiral compounds.

The choice of catalytic system depends on the specific substrates and the desired functional group compatibility. Both copper and palladium-based systems have been extensively reviewed and offer complementary approaches to the synthesis of N-arylindoles nih.gov.

Table 3: Comparison of Catalytic Systems for N-Arylation of Indoles

| Catalytic System | Metal | Typical Ligand | Arylating Agent | Key Advantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper | Diamines, Phenanthroline | Aryl Halides | Low cost, readily available catalyst |

| Buchwald-Hartwig Amination | Palladium | Phosphine-based ligands | Aryl Halides, Triflates | High functional group tolerance, broad scope |

| Chan-Lam Coupling | Copper | - | Arylboronic acids | Mild reaction conditions |

Reaction Chemistry and Derivatization of 1 3 Fluorophenyl 1h Indole

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

The fluorophenyl ring of 1-(3-Fluorophenyl)-1H-indole is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the fluorine atom and the indole (B1671886) moiety. However, under forcing conditions, electrophilic attack can be directed to the positions ortho and para to the fluorine atom, which are activated by the lone pairs of the halogen. Standard electrophilic aromatic substitution reactions such as nitration and halogenation can be envisioned. For instance, nitration would likely require a strong nitrating agent like a mixture of nitric acid and sulfuric acid, with the nitro group predominantly entering at the positions ortho and para to the fluorine, subject to steric hindrance. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would be expected to follow a similar regiochemical outcome. It is important to note that the indole ring itself is highly susceptible to electrophilic attack, and thus, careful selection of reaction conditions is crucial to achieve selective functionalization of the fluorophenyl ring.

Functionalization at Indole Ring Positions (C-2, C-3)

The indole ring is inherently electron-rich, with the C-3 position being the most nucleophilic and therefore the primary site for electrophilic attack. The C-2 position can also be functionalized, often requiring specific strategies to overcome the preferential reactivity at C-3.

The introduction of a carbaldehyde group at the C-3 position of indoles is a common and valuable transformation, often achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent is attacked by the electron-rich C-3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the corresponding 3-formylindole. For this compound, this reaction is expected to proceed smoothly to afford this compound-3-carbaldehyde.

Another important C-3 functionalization is the Mannich reaction, which introduces an aminomethyl group at this position. The reaction involves the condensation of the indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) or piperidine, typically under acidic conditions. The electrophilic Eschenmoser's salt or a pre-formed iminium ion reacts with the nucleophilic C-3 position of the indole to yield the Mannich base. This reaction provides a versatile handle for further synthetic manipulations.

While the C-3 position is electronically favored for electrophilic attack, functionalization at the C-2 position can be achieved through various methods. One common strategy involves the directed ortho-metalation of an N-protected indole, followed by quenching with an electrophile. However, for N-aryl indoles like this compound, direct C-H activation/functionalization methodologies have emerged as powerful tools.

Palladium-catalyzed C-2 arylation of N-substituted indoles has been well-documented. nih.govresearchgate.net This transformation typically involves the reaction of the indole with an aryl halide or its equivalent in the presence of a palladium catalyst and a suitable ligand. The reaction proceeds through a C-H activation step at the C-2 position, followed by reductive elimination to form the C-C bond. This method allows for the introduction of a wide range of aryl groups at the C-2 position of this compound, further expanding its structural diversity.

N-Functionalization and Derivatization

The nitrogen atom of the indole ring in this compound is already substituted, precluding simple N-H functionalization. However, derivatization can be achieved through reactions involving the existing N-aryl bond or by modifying the fluorophenyl ring, as discussed in the electrophilic aromatic substitution section. Further functionalization directly on the nitrogen atom would require cleavage of the N-phenyl bond, which is generally a challenging transformation.

It is worth noting that in the synthesis of N-alkylated indoles, a common method involves the deprotonation of the indole N-H with a base followed by reaction with an alkylating agent. google.com While not directly applicable for further N-functionalization of the title compound, this highlights a key reactivity of the parent indole scaffold. Similarly, N-acylation is a common reaction for unprotected indoles, typically using acyl chlorides or anhydrides.

Hydrogenation Chemistry of the Indole Nucleus

The indole nucleus can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) scaffold through catalytic hydrogenation. This transformation is of significant interest as indolines are prevalent motifs in many natural products and pharmaceuticals. The hydrogenation of unprotected indoles can be challenging due to the aromatic stability of the indole ring. However, effective methods have been developed, often requiring a catalyst and an activator.

For N-aryl indoles, heterogeneous catalysis using catalysts such as platinum on carbon (Pt/C) in the presence of an acid activator like p-toluenesulfonic acid in a suitable solvent can achieve the reduction of the 2,3-double bond. nih.gov This method is expected to be applicable to this compound, yielding 1-(3-Fluorophenyl)indoline. The reaction conditions can often be tuned to achieve high yields and selectivity.

Cycloaddition Reactions Involving Indole Derivatives (e.g., Staudinger [2+2] cycloaddition)

While the indole ring itself can participate in certain cycloaddition reactions, a more common strategy involves the use of indole derivatives as components in cycloadditions. The Staudinger [2+2] cycloaddition is a classic reaction for the synthesis of β-lactams, involving the reaction of a ketene (B1206846) with an imine. mdpi.comnih.govorganic-chemistry.org

Formation of Bis(indolyl)methane Derivatives

Bis(indolyl)methanes (BIMs) are a significant class of compounds characterized by two indole units linked by a methylene (B1212753) bridge, typically at their C3 positions. Their synthesis is a classic example of an electrophilic substitution reaction on the electron-rich indole nucleus. The general synthesis involves the reaction of two equivalents of an indole with an aldehyde or ketone, catalyzed by a protic or Lewis acid. ic.ac.ukmasterorganicchemistry.com

For this compound, the reaction proceeds via the acid-catalyzed activation of a carbonyl compound, which generates a carbocationic intermediate. This electrophile is then attacked by the nucleophilic C3 position of the indole ring. The presence of the N-phenyl group is known to influence the nucleophilicity of the indole. While N-alkylation typically activates the ring, N-arylation can have a deactivating effect due to the electron-withdrawing nature of the aryl group. Nonetheless, the fundamental reactivity allowing for electrophilic substitution remains.

The reaction mechanism is initiated by the protonation of the aldehyde, followed by the nucleophilic attack from the C3 position of this compound to form a carbinol intermediate. This intermediate is then protonated and loses a molecule of water to generate a stabilized carbocation. A second molecule of this compound then attacks this carbocation, leading to the final bis(indolyl)methane product after deprotonation. A variety of aldehydes can be employed in this synthesis, allowing for diverse substitutions on the bridging methane (B114726) carbon. alliedacademies.orgmdpi.com

While numerous studies detail the synthesis of BIMs from various substituted indoles, specific literature detailing the reaction with this compound is not prevalent. However, the general methodology is broadly applicable. Key reaction parameters are outlined in the table below, based on typical conditions for N-substituted indoles.

Table 1: General Conditions for Bis(indolyl)methane Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield |

| This compound | Aromatic/Aliphatic Aldehyde | Lewis or Protic Acids (e.g., InCl₃, La(OTf)₃, Acetic Acid) | Solvent-free or various organic solvents (e.g., CH₃CN, CH₂Cl₂, H₂O) | Room Temperature to Reflux | Good to Excellent |

Note: This table represents generalized conditions for the synthesis of bis(indolyl)methanes from N-substituted indoles, as specific experimental data for this compound was not found in the searched literature. The reaction's success and yield would depend on the specific aldehyde and catalyst used.

Reactivity in Schiff Base Ligand Synthesis

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). The parent compound, this compound, does not possess the necessary primary amine or carbonyl functionality to directly participate in Schiff base formation.

Therefore, to be utilized in the synthesis of Schiff base ligands, this compound must first be derivatized to introduce one of these functional groups. Common strategies include:

Formylation: Introducing a formyl group (-CHO) onto the indole ring, most commonly at the C3 position, via reactions like the Vilsmeier-Haack reaction. The resulting this compound-3-carbaldehyde can then react with various primary amines to form Schiff bases.

Amination/Aminomethylation: Introducing an amino group (-NH₂) or an aminomethyl group (-CH₂NH₂) onto the indole ring. This can be achieved through various synthetic routes, such as nitration followed by reduction. The resulting amino-derivative can then be condensed with aldehydes or ketones.

The synthesis of Schiff bases from functionalized indole precursors is a well-established field. For instance, research has shown the successful synthesis of a novel Schiff base ligand by condensing 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde with hydrazine (B178648) hydrate. xiahepublishing.comresearchgate.net This demonstrates the general reactivity of indole-carbaldehydes in forming C=N bonds. The resulting indole-containing Schiff bases are of significant interest as ligands for the synthesis of metal complexes. xiahepublishing.com

The general reaction for a formylated derivative is presented below.

Table 2: Generalized Reaction for Schiff Base Synthesis from a Functionalized Indole

| Indole Derivative | Co-reactant | Catalyst | Solvent | Conditions | Product Type |

| This compound-carbaldehyde | Primary Amine (R-NH₂) or Hydrazine | Acidic (e.g., H₂SO₄, Acetic Acid) | Ethanol (B145695) | Reflux | Indole Schiff Base |

| Amino-1-(3-Fluorophenyl)-1H-indole | Aldehyde or Ketone | Acidic | Ethanol | Reflux | Indole Schiff Base |

Note: This table illustrates the necessary derivatization of this compound to enable its participation in Schiff base synthesis. The specific position of the functional group on the indole ring would be determined by the synthetic route chosen for derivatization.

Computational Chemistry and Theoretical Investigations of 1 3 Fluorophenyl 1h Indole

Quantum Chemical Methodologies (DFT, B3LYP, M06-2X, HF) in Structural and Electronic Analysis

In the field of computational chemistry, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational for analyzing the structural and electronic properties of molecules. DFT functionals, particularly B3LYP and M06-2X, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies. These methods are instrumental in understanding the behavior of complex organic molecules.

Basis Set Selection and Justification (e.g., 6-31+G(d,p), 6-311G(d,p), LanL2DZ)

The choice of a basis set is a critical aspect of any quantum chemical calculation, defining the mathematical functions used to describe the distribution of electrons within a molecule. Common choices like the Pople-style basis sets, such as 6-31+G(d,p) and 6-311G(d,p), offer a flexible and accurate representation for most organic molecules. The inclusion of diffuse functions (+) is important for describing anions or molecules with lone pairs, while polarization functions (d,p) allow for more complex and accurate descriptions of bonding. For molecules containing heavier elements, effective core potentials like LanL2DZ are often employed to reduce computational expense. The specific justification for a basis set for 1-(3-Fluorophenyl)-1H-indole would depend on the properties being investigated, but a detailed study specifying this choice is not currently available.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This is crucial for understanding the molecule's stable three-dimensional shape.

Intra- and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the structure and function of many chemical systems. In the context of this compound, the indole (B1671886) N-H group could potentially act as a hydrogen bond donor. Studies on related molecules, such as 2-(4-Fluorophenyl)-3-methyl-1H-indole, have indicated that classical hydrogen bonding may not be the dominant interaction; instead, interactions with the π-electron system of an adjacent indole ring can occur. This suggests that for this compound, π-stacking or other non-covalent interactions might be more significant than traditional hydrogen bonds in the solid state. The fluorine atom is generally a weak hydrogen bond acceptor, and specific computational studies confirming intramolecular N-H···F interactions in this molecule have not been found.

Electronic Structure Characterization

The electronic structure of a molecule governs its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. For indole derivatives, substitutions on the indole ring can significantly alter the HOMO-LUMO gap and thus modulate their electronic properties. While this is a common computational analysis, specific values for the HOMO-LUMO energy gap of this compound are not reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), prone to nucleophilic attack. Green denotes regions of neutral potential.

For this compound, the MEP map would highlight the electronegative nitrogen atom of the indole ring and the fluorine atom on the phenyl ring as regions of high electron density (negative potential), making them likely sites for interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the indole nitrogen, would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The analysis of MEP is instrumental in understanding intermolecular interactions and predicting how the molecule will engage with other chemical species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern, including lone pairs and bond orbitals, within a molecule. This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and hybridization.

Influence of the Fluorine Atom on Electronic Characteristics

The substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring significantly alters the electronic characteristics of the parent indole structure. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which pulls electron density away from the phenyl ring. This inductive effect can influence the electron density distribution across the entire molecule, including the indole ring system.

Spectroscopic Property Prediction (Vibrational Frequencies and NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes of the molecule, specific frequencies can be assigned to the stretching and bending of different bonds, such as C-H, C-N, C-F, and the aromatic C-C bonds. These predicted spectra serve as a valuable tool for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. For this compound, theoretical predictions can help in the assignment of complex experimental NMR spectra. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, and thus, the presence of the electronegative fluorine atom is expected to cause noticeable shifts in the signals of nearby carbon and hydrogen atoms.

Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors: For this compound, parameters such as chemical hardness (resistance to change in electron distribution), softness (the reciprocal of hardness), electronegativity, and the electrophilicity index can be calculated. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Local Reactivity Descriptors: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can pinpoint specific atoms in the this compound structure that are most likely to participate in chemical reactions, providing a more detailed picture of its chemical behavior.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying transition states, intermediates, and reaction products.

For instance, in the synthesis of indole derivatives, computational studies can model the step-by-step process of ring formation. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This provides a molecular-level understanding of the reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions and developing new synthetic routes.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1-(3-Fluorophenyl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique hydrogen atom in the molecule. The protons on the indole (B1671886) ring and the 3-fluorophenyl ring would appear in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts would be influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen of the indole ring. Coupling constants (J-values) between adjacent protons would reveal their connectivity.

¹³C NMR: The carbon NMR spectrum would display separate resonances for each carbon atom, providing information about their hybridization and chemical environment. The carbon directly attached to the fluorine atom would exhibit a large one-bond coupling (¹JCF), a characteristic feature confirming the fluorine's position. Other carbons on the fluorophenyl ring would show smaller two- and three-bond couplings (²JCF and ³JCF).

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a crucial and highly sensitive technique. A single resonance would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of an aryl fluoride (B91410). This technique is particularly sensitive to the electronic environment, making it a valuable probe for studying intermolecular interactions.

Table 1: Predicted NMR Data Ranges for this compound This table is predictive and based on general principles and data from similar structures, as specific experimental data is not available.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Key Couplings |

| ¹H (Aromatic) | 6.5 - 8.5 | Doublets, Triplets, Multiplets |

| ¹³C (Aromatic) | 100 - 145 | Singlets, Doublets (due to C-F coupling) |

| ¹⁹F | -110 to -115 | Multiplet (coupled to ortho and meta protons) |

Correlational Spectroscopy Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the connection of adjacent protons within the indole and fluorophenyl ring systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, enabling definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be critical for establishing the connectivity between the 3-fluorophenyl ring and the nitrogen atom of the indole ring (the N1 position).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹). The absence of an N-H stretching band (~3400 cm⁻¹) would confirm the substitution at the N1 position of the indole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. This technique would be useful for confirming the vibrations of the carbon skeleton.

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization Mass Spectrometry (ESI-MS) would be ideal for confirming the molecular ion. The expected exact mass for the protonated molecule [C₁₄H₁₀FN + H]⁺ can be calculated and compared with the experimental value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Space Group Determination

The initial step in a crystallographic study is the determination of the unit cell—the basic repeating unit of the crystal lattice. This involves defining the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal is described by its space group. For similar aromatic molecules, crystallization in common space groups like monoclinic (e.g., P2₁/c) or orthorhombic systems would be anticipated.

Molecular Packing and Intermolecular Interactions in Crystal Lattices

Analysis of the crystal structure reveals how molecules are arranged in the solid state. For this compound, intermolecular interactions such as π–π stacking between the aromatic indole and fluorophenyl rings would likely play a significant role in the crystal packing. Additionally, weak C-H···π and C-H···F hydrogen bonds are often observed in the crystal structures of related fluorinated aromatic compounds and would be expected to contribute to the stability of the lattice.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are fundamental in synthetic organic chemistry for the qualitative and quantitative analysis of compounds. For the characterization of "this compound," Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing purity and monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a swift, cost-effective, and versatile method used to separate components of a mixture, thereby allowing for a quick determination of the number of compounds present and for tracking the progression of a chemical reaction. orgchemboulder.comsigmaaldrich.com

Principle of Separation TLC operates on the principle of differential partitioning of compounds between a solid stationary phase (an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or a mixture of solvents). orgchemboulder.com The mobile phase ascends the plate through capillary action, and as it passes over the initial spot of the sample mixture, the components separate based on their relative affinities for the stationary and mobile phases. orgchemboulder.commit.edu Compounds with stronger interactions with the polar stationary phase, such as silica gel, will travel a shorter distance, resulting in a lower Retention Factor (Rƒ). mit.edu Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rƒ value.

Application for this compound In the context of "this compound," TLC serves two primary purposes:

Reaction Monitoring: During its synthesis, for instance, via a palladium-catalyzed reaction, small aliquots of the reaction mixture can be periodically analyzed by TLC. nih.gov The gradual disappearance of the starting materials (e.g., 1H-indole and a fluorophenylating agent) and the concurrent appearance of a new spot corresponding to the product "this compound" provides a visual confirmation of the reaction's progress. mit.edu The reaction is typically considered complete when the limiting reagent is no longer visible on the TLC plate.

Purity Assessment: For a purified sample of "this compound," TLC offers a rapid check of its purity. A single spot on the developed TLC plate is indicative of a pure compound, whereas the presence of multiple spots suggests the existence of impurities.

The following interactive table outlines typical parameters that could be employed for the TLC analysis of N-arylindoles like "this compound."

Interactive Table 1: Representative TLC Parameters for N-Arylindole Analysis

| Parameter | Typical Specification | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ | A polar adsorbent suitable for a wide range of organic compounds. The fluorescent indicator (F₂₅₄) allows for visualization under UV light. merckmillipore.com |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 7:3 v/v) | A common solvent system where the polarity can be fine-tuned by adjusting the ratio to achieve optimal separation of indole derivatives. sigmaaldrich.com |

| Sample Preparation | Dissolution in a volatile solvent like dichloromethane (B109758) or acetone (B3395972). | Ensures that the sample can be applied to the plate in a small, concentrated spot. libretexts.org |

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) | Indole rings are typically UV-active. Staining can be used for compounds that are not UV-active or to provide additional confirmation. mit.edu |

The subsequent table provides illustrative data from a hypothetical TLC experiment to monitor the synthesis of "this compound."

Interactive Table 2: Illustrative TLC Data for Reaction Monitoring

| Lane | Sample Spotted | Rƒ Value | Interpretation |

| 1 | Starting Material (1H-Indole) | 0.55 | Position of the starting material. |

| 2 | Co-spot (Starting Material + Reaction Mixture) | 0.55, 0.40 | Confirms the presence of remaining starting material and the formation of a new, more polar product. |

| 3 | Reaction Mixture (2 hours) | 0.55, 0.40 | Indicates an incomplete reaction with both starting material and product present. |

| 4 | Reaction Mixture (6 hours) | 0.40 | The disappearance of the starting material spot suggests the reaction is complete. |

| 5 | Purified Product | 0.40 | A single spot indicates the purity of the isolated "this compound." |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced and powerful chromatographic technique that provides high-resolution separation and quantitative data. It is the preferred method for the definitive purity assessment of synthesized compounds like "this compound."

Principle of Separation Similar to TLC, HPLC relies on the partitioning of analytes between a stationary and a mobile phase. However, in HPLC, the mobile phase is forced through a packed column (the stationary phase) under high pressure. nih.gov This results in more efficient separation. A detector at the end of the column measures the concentration of each compound as it elutes, producing a chromatogram where each peak corresponds to a different component of the mixture. The area of each peak is proportional to the concentration of that compound.

Application for this compound For "this compound," HPLC is primarily used for:

Quantitative Purity Determination: After synthesis and purification, HPLC analysis can determine the precise purity of the compound. The purity is typically expressed as a percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.

Impurity Profiling: HPLC can separate and detect even minor impurities that may not be resolved by TLC. This is crucial for the characterization of pharmaceutical-grade compounds.

The following interactive table details representative conditions for the HPLC analysis of indole derivatives.

Interactive Table 3: Representative HPLC Parameters for N-Arylindole Analysis

| Parameter | Typical Specification | Rationale |

| Column | C18 (Reversed-Phase) | The non-polar C18 stationary phase is well-suited for the separation of moderately polar aromatic compounds like indoles. |

| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid) | A common mobile phase for reversed-phase HPLC. A gradient elution (varying the ratio of acetonitrile to water over time) is often used to achieve optimal separation. cetjournal.it |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation in a reasonable time frame. |

| Detection | UV-Vis Detector at 254 nm | The indole nucleus has strong UV absorbance, making UV detection a sensitive method. |

A hypothetical HPLC analysis of a purified sample of "this compound" could yield the results presented in the table below.

Interactive Table 4: Illustrative HPLC Data for Purity Assessment of this compound

| Retention Time (minutes) | Peak Area | Area Percentage (%) | Identity |

| 3.1 | 4,500 | 0.3 | Impurity A |

| 8.5 | 1,489,500 | 99.3 | This compound |

| 9.2 | 6,000 | 0.4 | Impurity B |

This illustrative data indicates a purity of 99.3% for the "this compound" sample.

Applications in Chemical Research As a Synthetic Scaffold and Precursor

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The N-arylindole motif is a cornerstone in the synthesis of numerous complex organic molecules, including many natural products and pharmaceuticals. researchgate.netresearchgate.net 1-Phenyl-1H-indole, a parent compound to the subject of this article, is recognized as a crucial intermediate for developing novel drugs, particularly in the fields of anticancer and antimicrobial agents. chemimpex.com The indole (B1671886) core itself can be synthesized through various established methods, with the Fischer indole synthesis being one of the most classic and widely used reactions, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. nih.govmdpi.com

Derivatives of 1-(3-Fluorophenyl)-1H-indole, particularly those functionalized at the C3 position (e.g., with an aldehyde group), are key precursors for a wide array of bioactive compounds. researchgate.net The reactivity of such intermediates allows for further molecular elaboration, leading to the synthesis of intricate structures like indole alkaloids. researchgate.net Palladium-catalyzed methods have also emerged as powerful tools for creating functionalized indoles, which can then be elaborated into more complex systems such as 3-(indol-3-yl)carbazoles and 1,9-dihydropyrrolo-[2,3-b]carbazoles. nih.gov

Scaffold for the Development of Novel Ligands in Coordination Chemistry

In coordination chemistry, ligands—molecules that donate electron pairs to a central metal atom—are fundamental. The this compound structure possesses potential as a ligand due to the lone pair of electrons on the indole nitrogen atom. Indole and its derivatives can coordinate with metal centers in various modes, including as pure σ-complexes or through π-interactions. nih.gov

While the indole nitrogen can act as a Lewis base, the nature of the substituent at the N1 position significantly modulates its coordinating ability. The 3-fluorophenyl group is moderately electron-withdrawing, which can influence the electron density at the nitrogen atom and, consequently, the strength of the coordinate bond formed with a metal center. Research into indole-containing metal complexes has shown that these scaffolds can act as monodentate (binding through one atom) or bidentate (binding through two atoms) ligands, often incorporating another donor atom from a substituent elsewhere on the indole ring. nih.govmdpi.com For instance, indole-imidazole hybrid ligands have been used to create tetrahedral zinc(II) complexes. mdpi.com The development of novel ligands based on the this compound scaffold could lead to new catalysts or materials with unique electronic and steric properties.

Building Block for Advanced Heterocyclic Systems (e.g., Thiazolidinones, Carbazolones)

The this compound framework is an excellent starting point for synthesizing more complex, fused heterocyclic systems. These larger structures often exhibit important biological activities or material properties.

Thiazolidinones: Thiazolidinone rings can be constructed from indole precursors. A common synthetic route involves the reaction of an indole-3-carbaldehyde derivative with a compound containing a thiol group, such as thioglycolic acid or thiosemicarbazide, followed by cyclization. For example, (Z)-5-((1-(3-Chlorobenzyl)-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one has been synthesized from 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde. A similar strategy could be applied to a 3-carbaldehyde derivative of this compound to generate a library of novel thiazolidinone compounds.

Carbazolones and Carbazoles: Carbazoles, which feature a fused three-ring system, are important in materials science and pharmacology. beilstein-journals.org Synthesizing carbazoles from indole precursors is a well-established strategy. nih.gov Palladium-catalyzed intramolecular C-H amination of N-acetyl 2-aminobiphenyls was an early method. nih.gov More advanced palladium-catalyzed methods allow for the direct synthesis of N-arylated carbazoles from anilines and cyclic iodonium (B1229267) salts or the synthesis of carbazoles from anilines and 1,2-dihaloarenes. beilstein-journals.orgmdpi.com These modern cross-coupling strategies highlight the utility of N-aryl frameworks, like that in this compound, as precursors to carbazole (B46965) structures.

Table 1: Synthesis of Substituted Thiazolidinones from Indole Derivatives This table is based on analogous reactions reported in the literature.

| Starting Indole Derivative | Reagent | Product Structure |

|---|---|---|

| 1-(Arylmethyl)-1H-indole-3-carbaldehyde | 4-(4-chlorophenyl)-3-thiosemicarbazide | 2-(2-((1-(Arylmethyl)-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one |

| 1-(Arylmethyl)-1H-indole-3-carbaldehyde | 2-Thioxothiazolidin-4-one | (Z)-5-((1-(Arylmethyl)-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one |

Precursor in Stereoselective Synthesis (e.g., Asymmetric Hydrogenation)

The synthesis of chiral molecules is a critical endeavor in chemistry, particularly for pharmaceutical applications. Asymmetric hydrogenation, which converts a prochiral alkene or heteroarene into a chiral alkane or saturated heterocycle, is a powerful tool for this purpose. The indole ring of this compound can be stereoselectively reduced to form the corresponding chiral indoline (B122111).

This transformation is typically achieved using transition metal catalysts (e.g., iridium, palladium, rhodium) complexed with chiral ligands. The process often requires the activation of the indole substrate, for example, by a Brønsted acid, which protonates the indole to form a more reactive iminium intermediate. This intermediate is then hydrogenated with high enantioselectivity. While the asymmetric hydrogenation of some aryl-substituted indoles has been challenging, resulting in moderate enantioselectivity, ongoing research continues to develop more efficient catalytic systems. Highly efficient procedures have been developed for other indole derivatives, achieving excellent yields and enantiomeric excess (ee) up to 96%. beilstein-journals.org

Table 2: Examples of Asymmetric Hydrogenation of Indole Derivatives This table presents findings from studies on analogous indole compounds to illustrate the synthetic potential.

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-benzyl-1H-indole | Pd(OCOCF₃)₂ / (R)-H₈-BINAP | Chiral 2-benzylindoline | 98 | 95 |

| 2-(2-Methylbenzyl)-1H-indole | Pd(OCOCF₃)₂ / (R)-H₈-BINAP | Chiral 2-(2-Methylbenzyl)indoline | 91 | 94 |

| 2-ethyl-3-phenyl-1H-indole | Ir / ZhaoPhos | Chiral 2-ethyl-3-phenylindoline | 98 | 98 |

| 3-(4-Fluorophenyl)-1H-indole | Ir / ZhaoPhos | Chiral 3-(4-Fluorophenyl)indoline | 92 | 46 |

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes and Sustainable Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for N-arylindoles, including 1-(3-Fluorophenyl)-1H-indole. A primary focus is the reduction of hazardous waste, energy consumption, and the use of toxic reagents and solvents.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netnih.govacs.org For the synthesis of N-arylindoles, microwave irradiation can be particularly effective in promoting both the initial indole (B1671886) formation (e.g., through Fischer indolization) and the subsequent N-arylation step. nih.gov The reduced reaction times translate to lower energy consumption, a key principle of green chemistry.

The use of sustainable solvents is another critical area of development. Traditional syntheses of N-arylindoles often rely on polar aprotic solvents like DMF and DMSO, which pose environmental and health risks. Researchers are actively exploring greener alternatives. Ethanol (B145695), a bio-based and environmentally benign solvent, has been successfully used in the copper-catalyzed N-arylation of indoles. nih.govresearchgate.net Other sustainable options being investigated for related heterocyclic syntheses include water and glycerol, which are non-toxic, abundant, and safe. tandfonline.comrsc.org The development of catalyst systems that are efficient in these green solvents is a key challenge being addressed.

| Green Chemistry Approach | Key Advantages for N-Arylindole Synthesis | Representative Solvents/Conditions |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. nih.govnih.govacs.org | Ethanol, Pyridine, Toluene (B28343). nih.govnih.gov |

| Sustainable Solvents | Reduced environmental impact and toxicity, improved safety profile. rsc.orgacs.org | Ethanol, Water, Glycerol, 2-MeTHF. nih.govresearchgate.nettandfonline.comacs.org |

| Multi-Component Reactions (MCRs) | Increased atom economy, reduced waste, simplified procedures. rug.nlresearchgate.net | Ethanol. rug.nl |

| Catalyst-Free Methodologies | Reduced cost, avoidance of metal contamination. rsc.org | Ethanol. rsc.org |

Exploration of Novel Catalytic Systems for Functionalization

While greener synthesis focuses on the construction of the this compound scaffold, the exploration of novel catalytic systems for its subsequent functionalization is a vibrant area of research. The development of more efficient, selective, and versatile catalysts is crucial for creating a diverse range of derivatives with tailored properties.

Copper-based catalysts continue to be a major focus for the N-arylation of indoles due to copper's low cost and toxicity compared to other transition metals like palladium. researchgate.netnih.govacs.orgnih.gov Research is directed towards developing ligand-free copper-catalyzed systems that can operate under milder conditions and in greener solvents. researchgate.netacs.orgnih.gov The use of simple and inexpensive copper sources like CuI or Cu₂O is a key aspect of this research. nih.govacs.org The development of heterogeneous copper catalysts is also a promising direction, as they can be easily recovered and reused, further enhancing the sustainability of the process.

Palladium-catalyzed reactions , while often more expensive, offer high efficiency and a broad substrate scope for the functionalization of indoles. nih.gov Research in this area is focused on developing more active and stable palladium catalysts that can operate at low catalyst loadings. Additionally, efforts are underway to design catalytic systems that allow for the direct C-H functionalization of the indole core, providing a more atom-economical approach to introducing new substituents.

A significant emerging trend is the use of dual catalytic systems and the development of catalysts that can promote cascade reactions. For instance, a ruthenium(II) complex has been shown to act as a multifunctional catalyst, promoting carbene formation, intramolecular cyclization, and dehydrogenative aromatization in a single pot for the synthesis of N-arylindoles. acs.org Such systems are highly desirable as they can construct complex molecular architectures from simple starting materials in a single, efficient operation. The rhodium-catalyzed asymmetric N-H insertion is another novel approach for the synthesis of axially chiral N-arylindoles. nih.gov

| Catalyst System | Area of Application for N-Arylindoles | Emerging Research Focus |

| Copper-based | N-arylation of indoles. researchgate.netacs.orgnih.gov | Ligand-free systems, use in green solvents, heterogeneous catalysts. researchgate.netacs.orgnih.gov |

| Palladium-based | C-H functionalization, cross-coupling reactions. nih.gov | Low catalyst loadings, direct C-H activation. nih.gov |

| Ruthenium-based | Cascade reactions for indole synthesis and arylation. acs.org | Multifunctional catalysts for one-pot synthesis. acs.org |

| Rhodium-based | Asymmetric N-H insertion. nih.gov | Synthesis of chiral N-arylindoles. nih.gov |

Advanced Computational Studies for Predictive Chemistry

Advanced computational chemistry is becoming an indispensable tool in the study and development of novel indole derivatives like this compound. These in silico methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding experimental work and accelerating the discovery process. researchgate.netnih.govmdpi.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com This information is crucial for understanding the molecule's reactivity in various chemical transformations and for predicting its photophysical properties, which is relevant for its potential use in materials science.

Molecular docking simulations are widely used to predict the binding orientation and affinity of a molecule to a biological target. nih.gov While this article does not delve into specific biological applications, the methodology itself is a key area of future research for understanding the potential interactions of this compound with various proteins and enzymes.